![molecular formula C16H12ClF3N4S B2368746 5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 339010-57-0](/img/structure/B2368746.png)
5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol” is a derivative of trifluoromethylpyridine (TFMP). TFMP derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1,2,4-Triazole derivatives, including those similar to the specified compound, have been synthesized and investigated for their antimicrobial properties. These compounds have shown varying degrees of antimicrobial activity, making them a subject of interest in medicinal chemistry and pharmaceutical research. For instance, Bayrak et al. (2009) and Mobinikhaledi et al. (2010) synthesized various 1,2,4-triazoles and evaluated their antimicrobial activities, discovering good to moderate activity in several compounds (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009)(Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
Antioxidant Properties
In a study by Aktay, Tozkoparan, and Ertan (2005), a series of 1,2,4-triazole derivatives were investigated for their protective effects against ethanol-induced oxidative stress in mice. This research highlights the potential of these compounds in managing oxidative stress, a factor in various diseases (Aktay, Tozkoparan, & Ertan, 2005).
Catalytic Activity
Adiguzel, Aktan, Evren, and Çetin (2020) conducted a computational study on pyridine-substituted-bis-1,2,4-triazole derivatives, investigating their catalytic activities. This research underscores the potential use of these compounds in catalysis, particularly in biaryl synthesis, highlighting their versatility in chemical applications (Adiguzel, Aktan, Evren, & Çetin, 2020).
Corrosion Inhibition
Triazole derivatives have been studied for their effectiveness as corrosion inhibitors. Ansari, Quraishi, and Singh (2014) found that certain Schiff bases of pyridyl substituted triazoles exhibit significant corrosion inhibition properties for mild steel in acidic environments. This suggests potential industrial applications in protecting metals from corrosion (Ansari, Quraishi, & Singh, 2014).
Anti-Inflammatory Properties
Arustamyan et al. (2021) synthesized 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols and tested them for anti-inflammatory activity. Their findings indicated potential therapeutic applications of these compounds in the treatment of inflammatory conditions (Arustamyan et al., 2021).
Eigenschaften
IUPAC Name |
3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4S/c1-9(13-12(17)7-10(8-21-13)16(18,19)20)14-22-23-15(25)24(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDUWYMUVCLNOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

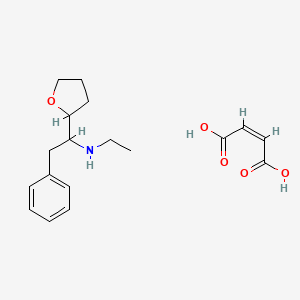
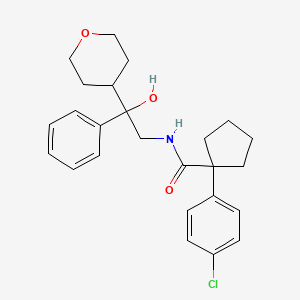
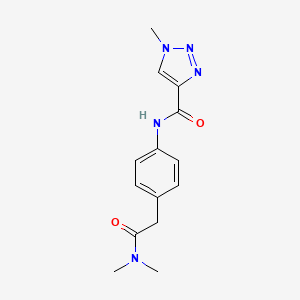
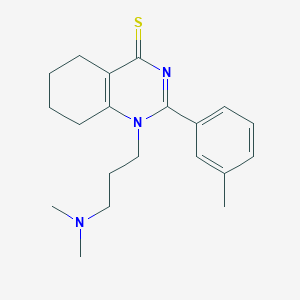

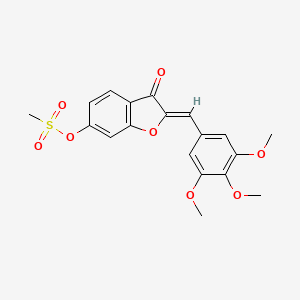
![3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2368672.png)
![5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2368674.png)
![(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2368675.png)
![[1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclopropyl]methanol](/img/structure/B2368676.png)

![N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2368681.png)
amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)
![4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline](/img/structure/B2368683.png)